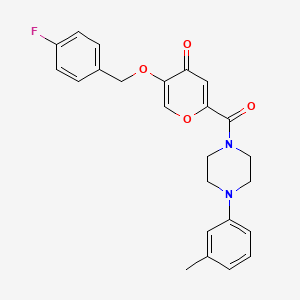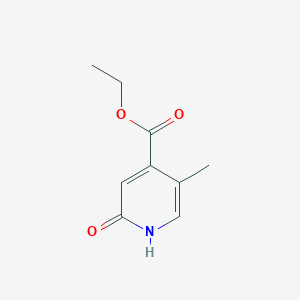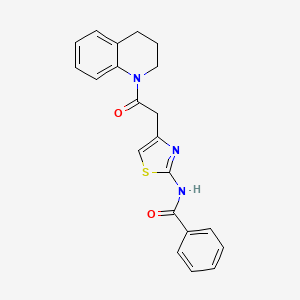![molecular formula C8H15Cl2N3 B2819897 2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride CAS No. 2567502-12-7](/img/structure/B2819897.png)
2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 and a molecular weight of 224.13. It is used for research purposes. This compound is part of a class of inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase .
Synthesis Analysis
The synthesis of this compound involves the use of histamine dihydrochloride and paraformaldehyde dissolved in water . The compounds are eluted using a specific solvent system .Molecular Structure Analysis
The molecular structure of this compound is based on a tetrahydroimidazo[4,5-c]pyridine scaffold . This structure is crucial for the potency of the compound .Chemical Reactions Analysis
The inhibitory activity of this compound was found to be significantly increased compared to the respective acyclic N-benzylhistamine derivative, which is almost inactive against PgQC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13.科学的研究の応用
GABA A Receptor Agonist
Imidazopyridines, which include the compound , are known to be GABA A receptor agonists . This means they can bind to GABA A receptors in the brain and mimic the action of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the mammalian central nervous system. This could potentially be used in the treatment of conditions such as anxiety, insomnia, and various types of epilepsy .
Proton Pump Inhibitors
Imidazopyridines have also been found to act as proton pump inhibitors . These are a group of drugs whose main action is a pronounced and long-lasting reduction of stomach acid production. They are the most potent inhibitors of acid secretion available today. This makes them useful in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Aromatase Inhibitors
Some imidazopyridines have been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens (female sex hormones). By inhibiting this enzyme, these compounds can effectively reduce estrogen production. This is particularly useful in the treatment of estrogen-sensitive breast cancer .
Anti-inflammatory Agents
Imidazopyridines have also been found to have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which are small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. This makes them potentially useful in the treatment of inflammatory diseases .
Antitumor Activity
Imidazole containing compounds have been reported to show antitumor activity . They can influence many cellular pathways necessary for the proper functioning of cancerous cells. This makes them potentially useful in the treatment of various types of cancer .
Antimicrobial Activity
Imidazole derivatives have been reported to show antimicrobial activity . They can inhibit the growth of or kill microorganisms. This makes them potentially useful in the treatment of various bacterial, fungal, and viral infections .
7. Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase Tetrahydroimidazo[4,5-c]pyridine derivatives have been reported to inhibit Porphyromonas gingivalis glutaminyl cyclase . This enzyme is associated with the pathogenesis of periodontitis, a severe gum infection that can lead to tooth loss and other serious health complications .
Biocide
The compound is being reviewed for use as a biocide in the EEA and/or Switzerland . Biocides are substances that can deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means .
作用機序
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-9-7-3-4-11(2)5-8(7)10-6;;/h3-5H2,1-2H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPULDMXESQNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

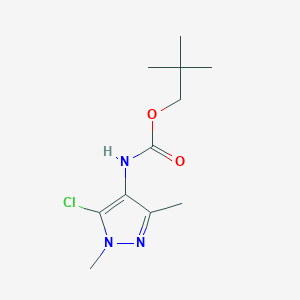
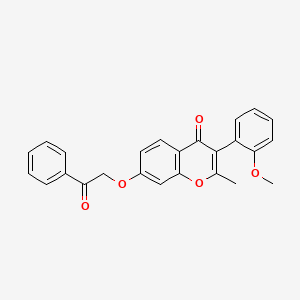
![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)
![6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2819822.png)
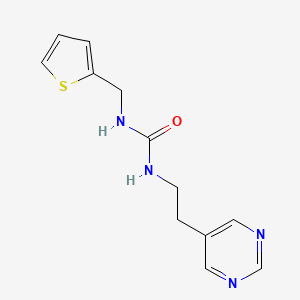
![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
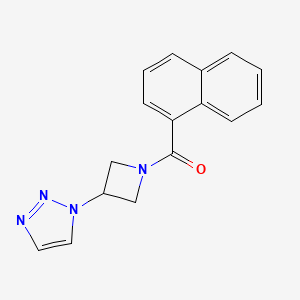
![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)
